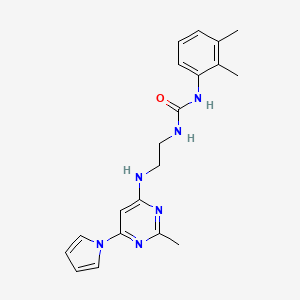

1-(2,3-dimethylphenyl)-3-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)urea

Description

This compound is a urea derivative featuring a 2,3-dimethylphenyl group and a pyrimidine-based substituent. The pyrimidine ring is substituted with a methyl group at position 2 and a 1H-pyrrol-1-yl group at position 6, connected via an ethylamino linker to the urea moiety. Its molecular weight is approximately 393.45 g/mol (calculated based on formula C₂₁H₂₈N₆O), with variations in substituents distinguishing it from analogs.

Properties

IUPAC Name |

1-(2,3-dimethylphenyl)-3-[2-[(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O/c1-14-7-6-8-17(15(14)2)25-20(27)22-10-9-21-18-13-19(24-16(3)23-18)26-11-4-5-12-26/h4-8,11-13H,9-10H2,1-3H3,(H,21,23,24)(H2,22,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCUOIPMJQAQSIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)NCCNC2=CC(=NC(=N2)C)N3C=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dimethylphenyl)-3-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the 2,3-dimethylphenyl isocyanate, which is then reacted with an appropriate amine to form the urea linkage. The pyrimidinyl-pyrrole moiety is introduced through a series of nucleophilic substitution reactions, often under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often using automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-dimethylphenyl)-3-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or pyrimidinyl rings are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Halogenating agents, nucleophiles, electrophiles, often in the presence of catalysts or under reflux conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol analogs.

Scientific Research Applications

1-(2,3-dimethylphenyl)-3-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)urea has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-3-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pyrimidinyl-pyrrole moiety is particularly important for its binding affinity and specificity, influencing the compound’s overall efficacy and potency.

Comparison with Similar Compounds

Key Observations:

Pyrimidine Modifications: The target compound’s pyrimidine ring (4-position substitution) contrasts with the furopyrimidine in [2] and the 2-pyrimidinyl in [3]. The 1H-pyrrol-1-yl group in the target (aromatic) vs. pyrrolidinyl in [3] (saturated) may alter solubility and hydrogen-bonding capacity.

Aromatic Substituents :

- The 2,3-dimethylphenyl group in the target increases lipophilicity compared to the 3-chlorophenyl in [3] and the 2-fluoro-6-(trifluoromethyl)phenyl in [2]. Fluorinated groups (e.g., in [2]) enhance metabolic stability and electron-withdrawing effects, which could improve binding to hydrophobic enzyme pockets .

Linker Flexibility :

- The ethyl linker in the target may confer conformational flexibility, whereas compounds [2] and [3] use direct phenyl linkers, which restrict mobility. This could influence binding kinetics and selectivity .

Pharmacological Implications (Inferred)

- Target Affinity : The 1H-pyrrol-1-yl group in the target may engage in π-π stacking with kinase active sites, while the 2,3-dimethylphenyl group could enhance membrane permeability due to higher lipophilicity.

- Metabolic Stability : The chlorine in [3] may slow oxidative metabolism, whereas the methyl groups in the target could increase susceptibility to CYP450-mediated degradation.

Q & A

Q. Critical Parameters :

- Temperature control (< 60°C) to prevent decomposition of the pyrrole moiety .

- Solvent polarity adjustments to optimize reaction yields (e.g., switching from polar aprotic to non-polar solvents in later stages) .

Basic Question: Which characterization techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions on the pyrimidine and phenyl rings. Key diagnostic peaks include aromatic protons (δ 6.5–8.0 ppm) and urea NH signals (δ 8.5–9.5 ppm) .

- Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) to verify molecular ion peaks and isotopic patterns .

- Infrared (IR) Spectroscopy : Detection of urea carbonyl stretches (~1640–1680 cm⁻¹) and pyrrole N-H vibrations (~3400 cm⁻¹) .

- X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve steric effects from the 2,3-dimethylphenyl group .

Advanced Question: How can computational methods optimize the synthesis and predict reactivity of this compound?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., density functional theory, DFT) to model transition states and identify energetically favorable pathways for pyrimidine-amine coupling .

- Solvent Effects : Molecular dynamics simulations to predict solvent interactions and optimize reaction media (e.g., dielectric constant adjustments) .

- Electronic Structure Analysis : Frontier molecular orbital (FMO) calculations to assess electrophilic/nucleophilic sites, guiding modifications to the pyrrole or pyrimidine moieties .

Q. Example Workflow :

In Silico Screening : Test hypothetical substituents on the phenyl ring for synthetic feasibility using ICReDD’s reaction prediction tools .

Experimental Validation : Prioritize computationally predicted high-yield routes for lab-scale testing .

Advanced Question: What experimental design strategies are recommended for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

- Factorial Design : Apply a 2k factorial approach to systematically vary substituents (e.g., methyl groups on the phenyl ring, pyrrole N-substituents) and measure effects on bioactivity .

- Response Surface Methodology (RSM) : Optimize reaction conditions (e.g., temperature, solvent ratio) to maximize yield while minimizing side products .

- Parallel Synthesis : Generate a library of analogs with incremental modifications (e.g., halogenation at the pyrimidine 6-position) to map SAR trends .

Q. Key Metrics :

- IC50 Values : Dose-response assays against target enzymes (e.g., kinases) to quantify inhibitory potency .

- Selectivity Ratios : Compare activity across related biological targets to assess specificity .

Advanced Question: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Assay Standardization : Replicate experiments under controlled conditions (e.g., cell line passage number, serum concentration) to minimize variability .

- Metabolic Stability Testing : Use liver microsomal assays to identify if discrepancies arise from differential metabolic degradation .

- Target Engagement Studies : Employ techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding affinities, bypassing cellular confounding factors .

Case Study :

If conflicting IC50 values are reported for kinase inhibition:

Validate Assay Conditions : Ensure consistent ATP concentrations and pH levels.

Cross-Check with Structural Data : Correlate activity with X-ray crystallography results showing binding mode variations .

Advanced Question: What in vivo experimental models are suitable for evaluating this compound’s pharmacokinetics and toxicity?

Methodological Answer:

- Pharmacokinetic Profiling :

- Rodent Models : Measure plasma half-life (t1/2) and bioavailability via intravenous vs. oral administration .

- Tissue Distribution : Radiolabel the compound (e.g., 14C isotope) to track accumulation in target organs .

- Toxicity Screening :

- Ames Test : Assess mutagenicity using Salmonella typhimurium strains .

- hERG Assay : Evaluate cardiac liability via patch-clamp studies on human ether-à-go-go-related gene channels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.